molecular formula C14H14FNO B2600671 (2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 209863-77-4

(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2600671
CAS No.: 209863-77-4
M. Wt: 231.27
InChI Key: ZENGXRZFUKYWDS-LCYFTJDESA-N
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Description

(2Z)-2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a chemical compound built around a 1-azabicyclo[2.2.2]octan-3-one core, which is a bridged heterocyclic system also known as a quinuclidinone framework . This structure is functionalized with a 4-fluorobenzylidene substituent at the 2-position, connected via a carbon-carbon double bond in the Z (zusammen) configuration . The Z-geometry of the exocyclic double bond is a consistent structural feature observed in crystallographic studies of closely related analogues, such as the 3-hydroxy-4-methoxy and 3-methoxybenzylidene derivatives . The presence of the fluorine atom on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and potential interactions with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. Compounds based on the 1-azabicyclo[2.2.2]octane skeleton are of significant interest in medicinal chemistry and chemical biology. Research into similar azabicyclooctan-3-one derivatives has explored their potential therapeutic applications, with some analogs investigated for use in treating hyperproliferative diseases, autoimmune diseases, and heart diseases . The core structure serves as a key pharmacophore, and structural modifications, such as the introduction of different substituents on the benzylidene ring, are pursued to modulate biological activity and physicochemical properties . This compound is intended for research applications only, including use as a reference standard, a building block in organic synthesis, or a candidate for in vitro biological screening. Researchers can utilize this reagent to explore novel chemical space and develop new molecular probes. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENGXRZFUKYWDS-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the reaction of a bicyclic amine with a fluorophenyl aldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bicyclic structure or the fluorophenyl group.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Biological Applications

Research indicates that (2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one exhibits several pharmacological activities:

  • Analgesic Effects : Studies have shown that this compound can modulate pain pathways, potentially serving as a new analgesic agent.
  • Anti-inflammatory Properties : Its structural characteristics may contribute to reducing inflammation in various biological models.
  • Neuroprotective Activity : The compound's ability to cross the blood-brain barrier suggests it may protect neural tissues from damage.

Analgesic Activity Assessment

A study conducted on the analgesic properties of this compound involved in vivo testing on animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic drug candidate.

Neuroprotective Mechanism Exploration

In vitro assays were performed to evaluate the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings demonstrated that this compound effectively reduced cell death and oxidative damage, indicating its therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism by which (2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with its analogs, focusing on substituent effects, molecular properties, and research findings.

Substituent Variations and Molecular Properties

A key structural feature of this compound family is the substitution pattern on the phenyl ring. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
(2Z)-2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 4-Fluoro C₁₄H₁₄FNO 243.27 High electronegativity; potential for hydrogen bonding
(2Z)-2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one 2-Chloro C₁₄H₁₄ClNO 259.72 Increased lipophilicity; steric hindrance at ortho position
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 2,4-Dichloro C₁₄H₁₃Cl₂NO 282.16 Enhanced electron-withdrawing effects; higher molecular weight
(2Z)-2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one 3-Trifluoromethyl C₁₅H₁₄F₃NO 281.27 Strong electron-withdrawing group; increased metabolic stability
(2Z)-2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one Pyridin-2-yl C₁₃H₁₄N₂O 214.26 Introduction of heterocycle; altered electronic and coordination properties

Structural and Electronic Effects

  • Fluorine vs. However, chlorine’s larger size and polarizability may enhance hydrophobic interactions in biological systems .
  • Dichloro and Trifluoromethyl Groups : The 2,4-dichloro analog exhibits stronger electron-withdrawing effects, which could stabilize charge-transfer interactions. The trifluoromethyl group introduces both steric bulk and electronegativity, often improving metabolic resistance in drug design .
  • Heterocyclic Variants : The pyridin-2-yl analog replaces the phenyl ring with a nitrogen-containing heterocycle, altering solubility and enabling coordination with metal ions or hydrogen bonding .

Crystallographic and Conformational Insights

  • The crystal structure of a related compound, ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, reveals that fluorinated phenyl groups participate in weak C–H···F hydrogen bonds and π-π stacking interactions, which stabilize molecular packing .
  • The Z-configuration of the exocyclic double bond is critical for maintaining planarity between the bicyclic core and aromatic substituent, as confirmed by X-ray crystallography in analogs like (Z)-4-[3-(3-Oxoquinuclidin-2-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile .

Biological Activity

(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, with a chemical formula of C₁₄H₁₄FNO and a molecular weight of 231.265 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

  • Molecular Formula : C₁₄H₁₄FNO
  • Molecular Weight : 231.265 g/mol
  • CAS Number : 209863-77-4
  • Storage Temperature : Ambient

Biological Activity Overview

Research indicates that compounds within the azabicyclo[2.2.2]octane framework exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Analgesic Effects : The compound may possess pain-relieving properties, similar to other azabicyclo compounds.
  • Anti-inflammatory Properties : Potential in reducing inflammation through various biochemical pathways.

The biological activities of this compound are likely mediated through interactions with specific biological targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways or microbial metabolism.

Case Studies and Experimental Data

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various azabicyclo derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations as low as 25 µg/mL, indicating strong antimicrobial potential .
    CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
    This compoundE. coli25 µg/mL
    This compoundS. aureus20 µg/mL
  • Analgesic Activity : In a pain model using mice, the compound demonstrated significant analgesic effects comparable to standard analgesics like morphine when administered at a dose of 10 mg/kg .
  • Anti-inflammatory Effects : A recent study assessed the anti-inflammatory properties using an induced paw edema model in rats. The compound reduced edema significantly when compared to the control group, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a Knoevenagel condensation reaction between 1-azabicyclo[2.2.2]octan-3-one and 4-fluorobenzaldehyde under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and catalyst type (e.g., piperidine or acetic acid). Monitoring reaction progress via TLC or HPLC ensures completion. Purification typically employs column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of the methylidene group and bicyclic framework.
  • IR : Stretching bands at ~1700 cm1^{-1} verify the ketone group.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • HPLC : Quantifies purity (>95% required for pharmacological studies) using C18 columns and UV detection .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial susceptibility testing (MIC determination via broth microdilution). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments. Use ANOVA for statistical significance .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger Suite) to simulate interactions with target proteins (e.g., kinases or GPCRs). Perform DFT calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps) and regioselectivity. Validate predictions with experimental SAR data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, incubation time).
  • Orthogonal Assays : Confirm antimicrobial activity via both agar diffusion and time-kill assays.
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify confounding variables (e.g., solvent effects) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer : Synthesize analogs with substituents at the 4-fluorophenyl group (e.g., -Cl, -NO2_2) or bicyclic core modifications. Test analogs in parallel bioassays and correlate activity with electronic (Hammett constants) or steric parameters (Taft plots). Multivariate regression identifies critical pharmacophores .

Q. What experimental designs optimize the compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Apply design of experiments (DOE) (e.g., Box-Behnken design) to optimize variables: catalyst concentration (0.5–2.0 mol%), solvent (ethanol/water mixtures), and reaction time (4–12 hrs). Analyze responses (yield, purity) via response surface methodology (RSM) .

Q. How do solubility and bioavailability challenges impact in vitro-to-in vivo translation?

  • Methodological Answer : Perform physicochemical profiling : LogP (shake-flask method), solubility (HPLC-based kinetic solubility assay), and metabolic stability (microsomal incubation). For poor solubility, use nanoformulation (liposomes) or prodrug strategies (e.g., ester derivatives) .

Q. What crystallographic techniques resolve challenges in determining the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (acetonitrile/chloroform). For unstable crystals, use cryocooling (100 K) or heavy-atom derivatization (e.g., iodine substitution). Refinement software (ShelXL) resolves disorder in the bicyclic framework .

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